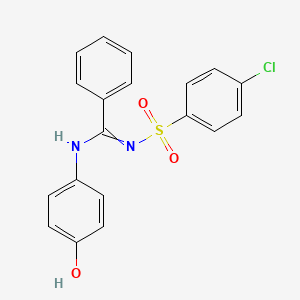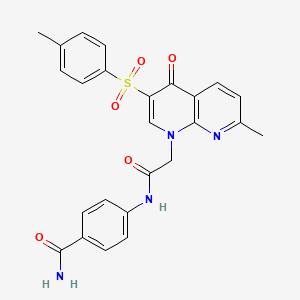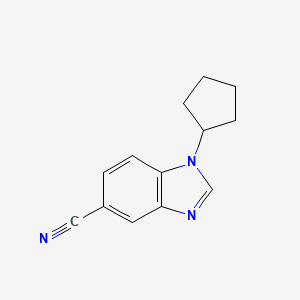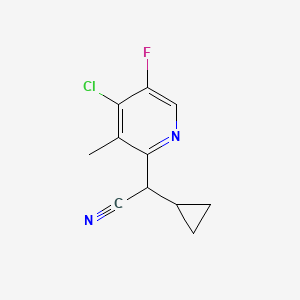
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals with significant interest in scientific research due to their unique chemical and physical properties. However, specific details about the introduction of this exact compound in scientific literature are not available.
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions. For instance, Jukić et al. (2010) discuss the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, via Vilsmeier–Haack chlorination (Jukić et al., 2010). Similar methods might be applicable for the synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile.
Molecular Structure Analysis
The molecular structure of closely related compounds has been studied using techniques like X-ray analysis, IR, NMR, and electronic spectroscopy, as detailed by Jukić et al. (2010). These techniques can provide insights into the molecular geometry and electronic structure of the compound (Jukić et al., 2010).
Chemical Reactions and Properties
Chemical reactions and properties of similar nitriles have been explored in research. For instance, Huang et al. (2002) describe reactions involving cyclopropylideneacetic acids, which could provide a basis for understanding the reactivity of the compound (Huang & Zhou, 2002).
Physical Properties Analysis
The physical properties of similar compounds are often analyzed through spectroscopic methods, as seen in studies by Jukić et al. (2010). These methods can reveal important physical characteristics like absorption and fluorescence properties (Jukić et al., 2010).
Chemical Properties Analysis
Chemical properties, particularly of nitriles and related compounds, can be complex. For instance, studies like that by Hamrouni et al. (2015) demonstrate the synthesis and potential applications of similar compounds, indicating the diverse chemical properties they can exhibit (Hamrouni et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
2-Fluoro-4-methylpyridine, a related compound to 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile, has been effectively utilized in chemical syntheses. One application includes the synthesis of cognition-enhancing drugs, where it is transformed into a novel alkylating agent through processes like chlorination and hydrolysis. This agent is then used for bisalkylation of anthrone under specific conditions, demonstrating its versatility in drug synthesis processes (Pesti et al., 2000).
Structural and Spectroscopic Analysis
Research on compounds structurally similar to 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile has involved detailed X-ray and spectroscopic analysis. These studies focus on understanding the molecular structure and optical properties of such compounds, contributing significantly to the field of material science and chemical engineering (Jukić et al., 2010).
Herbicidal Activity
Some derivatives of fluorinated pyridines, closely related to the chemical , have been synthesized as herbicidal agents. These compounds act as inhibitors of photosystem II electron transport, demonstrating their potential use in agricultural science for controlling weed growth (Liu et al., 2005).
Conformational Analysis
Conformational analysis is another critical area of research involving similar compounds. This involves studying the structure and stability of these molecules in different states, which is crucial for understanding their reactivity and potential applications in various fields, including pharmaceuticals (Ribet et al., 2005).
Development of Imaging Agents
Compounds with structural similarities to 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile have been explored for developing imaging agents, such as PET tracers. This reflects their potential in biomedical imaging and diagnostics (Kumata et al., 2015).
Propiedades
IUPAC Name |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c1-6-10(12)9(13)5-15-11(6)8(4-14)7-2-3-7/h5,7-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSFPJOYYLZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C(C#N)C2CC2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2493245.png)
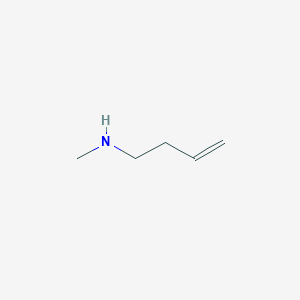

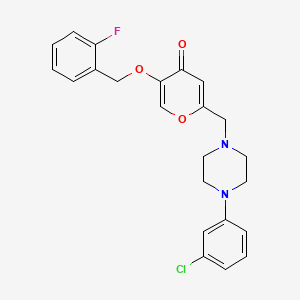

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)



